N-Methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)prop-2-enamide
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Overview
Description
“N-Methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)prop-2-enamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides and methacrylamides . A facile multi-gram high yield synthesis of these monomeric precursors to stimuli-responsive polymers by the addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts has been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 192.26 . The InChI code for this compound is 1S/C10H16N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-7,11H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 192.26 . It is a liquid at room temperature .Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-13(18)16(2)11-4-8-17(9-5-11)12-10-14-6-7-15-12/h3,6-7,10-11H,1,4-5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIVVSAOFGUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CN=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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